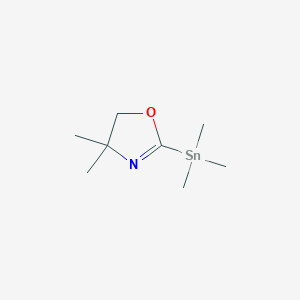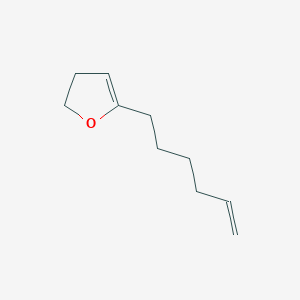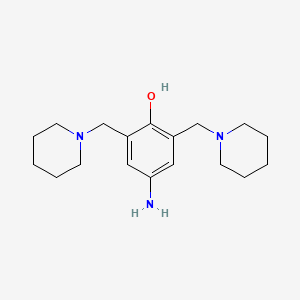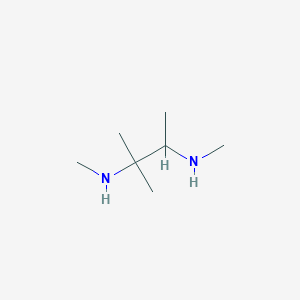
N~2~,N~3~,2-Trimethylbutane-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~3~,2-Trimethylbutane-2,3-diamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~2~,N~3~,2-Trimethylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole with barium hydroxide . Another method includes the reduction of dimethylglyoxime with lithium aluminium hydride . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N2,N~3~,2-Trimethylbutane-2,3-diamine may involve large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The separation and purification of the compound are crucial steps to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~3~,2-Trimethylbutane-2,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N2,N~3~,2-Trimethylbutane-2,3-diamine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from the reactions of N2,N~3~,2-Trimethylbutane-2,3-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield different amine oxides, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
N~2~,N~3~,2-Trimethylbutane-2,3-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to form complexes makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which N2,N~3~,2-Trimethylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with transition metals, which can then interact with biological molecules to modulate their activity. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diaminopropane: A chiral 1,2-diamine with similar properties.
1,2-Diaminocyclohexane: Another 1,2-diamine that exists as three stereoisomers.
2,3-Butanediamine: An organic compound with the formula CH3CH(NH~2~)CH(NH~2~)CH~3~.
Uniqueness
N~2~,N~3~,2-Trimethylbutane-2,3-diamine is unique due to its specific molecular structure, which allows it to form stable complexes with transition metals. This property makes it particularly valuable in coordination chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
113203-97-7 |
|---|---|
Molekularformel |
C7H18N2 |
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
2-N,3-N,2-trimethylbutane-2,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-6(8-4)7(2,3)9-5/h6,8-9H,1-5H3 |
InChI-Schlüssel |
AAYQLESQZODDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)NC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


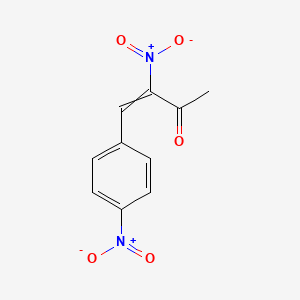

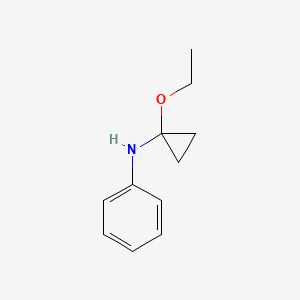
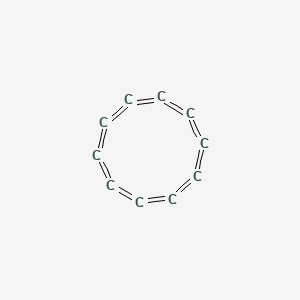

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

